molecular formula C6H8N2O2 B178444 1,2-Dimethyl-1H-imidazole-5-carboxylic acid CAS No. 122222-09-7

1,2-Dimethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B178444
CAS No.: 122222-09-7
M. Wt: 140.14 g/mol
InChI Key: GHSZJLADCHKTGG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1,2-diaminoalkanes with carboxylic acids or aldehydes at high temperatures, often requiring a dehydrogenating catalyst such as platinum on alumina .

Industrial Production Methods

Industrial production of this compound typically employs scalable and cost-effective methods. The Debus-Radziszewski synthesis and Wallach synthesis are commonly used . These methods involve the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1,2-Dimethyl-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility in water and its ability to form salts and esters, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

2,3-dimethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-7-3-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSZJLADCHKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122222-09-7
Record name 1,2-Dimethyl-1H-imidazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the manner described in Example 1 126 g (1 mol) of 2-methylimidazole-4(5)-carboxylic acid was treated with dimethyl sulfate and the product was converted into its methyl ester for characterization. This gave 103.3 g of methyl 1,2-dimethylimidazole-5-carboxylate, m.p. 38°-40° C., an overall yield of 67%.
[Compound]
Name
Example 1
Quantity
126 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylimidazole-4(5)-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
103.3 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reaction of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate?

A1: This reaction is the initial step in the novel synthetic route described in the research. It leads to the formation of 8-ethoxycarbonyl-6,7-dimethyl-4-oxo-2-phenylimidazo[1,5-a]pyrimidin-5-ium, hydroxide, inner salt, which is then further transformed into the final product, 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol [, ]. This highlights the role of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester as a key building block in this specific synthesis.

Q2: The research mentions "a circuitous series of ring-chain tautomerizations/rearrangements." Can you elaborate on the importance of this concept in the synthesis?

A2: The synthesis doesn't follow a direct pathway but rather utilizes a series of ring-chain tautomerizations and rearrangements to achieve the desired final structure [, ]. This means that the initial molecule undergoes multiple transformations where rings are opened and closed, and the position of atoms within the molecule changes, ultimately leading to the formation of the target imidazo[4,5-b]pyridine ring system. This emphasizes the complexity of the synthetic route and the importance of understanding these molecular rearrangements in organic synthesis.

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